molecular formula C16H12O2 B1620053 4H-1-Benzopyran-4-one, 3-methyl-2-phenyl-(9CI) CAS No. 71972-66-2

4H-1-Benzopyran-4-one, 3-methyl-2-phenyl-(9CI)

Cat. No. B1620053
CAS RN: 71972-66-2
M. Wt: 236.26 g/mol
InChI Key: LPACBRAWRCXZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzopyran-4-one , also known as chromone , is a heterocyclic organic compound with the chemical formula C₉H₆O₂ . It belongs to the class of compounds called benzopyrans and is characterized by a fused benzene and pyran ring system. The chromone scaffold has diverse biological activities and is found in various natural products and synthetic compounds .


Synthesis Analysis

The synthesis of 4H-1-benzopyran-4-one involves various methods, including cyclization reactions of appropriate precursors. One common approach is the Pechmann condensation , where phenols react with β-ketoesters or β-diketones in the presence of acid catalysts to form chromones. Other synthetic routes include oxidative cyclization and ring-closing reactions .


Molecular Structure Analysis

The molecular structure of 4H-1-benzopyran-4-one consists of a benzene ring fused with a pyran ring. The carbonyl group (C=O) is positioned at the 4-position of the pyran ring. The phenyl and methyl substituents contribute to its overall shape and reactivity. The IUPAC InChI for this compound is: InChI=1S/C9H6O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H .

properties

IUPAC Name

3-methyl-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-11-15(17)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPACBRAWRCXZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222257
Record name 4H-1-Benzopyran-4-one, 3-methyl-2-phenyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71972-66-2
Record name 3-Methylflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71972-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavone, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071972662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 3-methyl-2-phenyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1-Benzopyran-4-one, 3-methyl-2-phenyl-(9CI)
Reactant of Route 2
4H-1-Benzopyran-4-one, 3-methyl-2-phenyl-(9CI)
Reactant of Route 3
4H-1-Benzopyran-4-one, 3-methyl-2-phenyl-(9CI)
Reactant of Route 4
4H-1-Benzopyran-4-one, 3-methyl-2-phenyl-(9CI)
Reactant of Route 5
Reactant of Route 5
4H-1-Benzopyran-4-one, 3-methyl-2-phenyl-(9CI)
Reactant of Route 6
4H-1-Benzopyran-4-one, 3-methyl-2-phenyl-(9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.